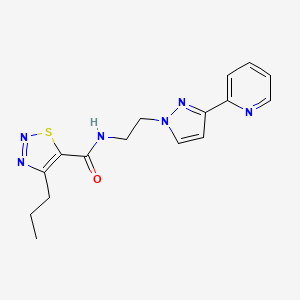

4-propyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-propyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-2-5-14-15(24-21-19-14)16(23)18-9-11-22-10-7-13(20-22)12-6-3-4-8-17-12/h3-4,6-8,10H,2,5,9,11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWGFSACTAFWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Propyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound by examining its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H20N4O

- Molecular Weight : 304.37 g/mol

The presence of the thiadiazole ring and the pyrazole moiety is significant as these structures are often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have demonstrated that derivatives similar to 4-propyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exhibit notable cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Compounds within this class have shown IC50 values ranging from 3.58 to 15.36 µM against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma). These values indicate a potent inhibitory effect compared to standard treatments like sorafenib, which has an IC50 of approximately 9.18 µM .

The mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as BRAF and VEGFR-2. For example:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells. Studies indicated that treatment with similar compounds resulted in a significant increase in apoptotic cells (37.83% compared to 0.89% in untreated controls) .

Case Studies

Several case studies highlight the efficacy of compounds related to 4-propyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide:

| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Compound A | HePG-2 | 5.05 | BRAF Inhibition |

| Study 2 | Compound B | MCF-7 | 8.10 | VEGFR Inhibition |

| Study 3 | Compound C | HCT-116 | 15.36 | Apoptosis Induction |

These studies collectively suggest that the compound's structural features contribute significantly to its biological activity.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Heterocyclic Cores and Substituents

Key Observations :

Key Observations :

- The target compound’s synthesis may parallel ’s EDCI/HOBt-mediated amidation, but its thiadiazole core likely requires specialized precursors (e.g., thiadiazole carboxylates).

- Yields for pyrazole carboxamides (62–71%) suggest moderate efficiency, which may vary for the target compound due to steric effects from the pyridinyl-pyrazole group.

Physical and Chemical Properties

Table 3: Melting Points and Spectral Data

Key Observations :

- Higher melting points in halogenated pyrazole carboxamides (e.g., 3d: 181–183°C) suggest increased crystallinity due to polar substituents.

- The target compound’s propyl group may lower its melting point compared to halogenated analogs, enhancing solubility in organic solvents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,2,3-thiadiazole core in this compound?

- Methodology : The 1,2,3-thiadiazole ring can be synthesized via cyclization reactions using thiocarbazides or thiosemicarbazides with POCl₃ as a cyclizing agent. For example, thiadiazole derivatives are formed by refluxing thiosemicarbazide intermediates in POCl₃, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) . Alternative routes include coupling 1,3,4-thiadiazole-2-thiols with alkyl halides under basic conditions (K₂CO₃ in DMF) .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thiadiazole-pyrazole hybrids .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodology :

- Enzyme inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase assays) .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the pyridyl-pyrazole motif’s affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in SAR studies for pyridyl-pyrazole-thiadiazole hybrids?

- Methodology :

- Molecular docking : Compare binding poses of derivatives with varying substituents (e.g., propyl vs. phenyl groups) to identify critical interactions (e.g., π-π stacking with pyridine) .

- MD simulations : Assess dynamic effects of substituents on protein-ligand stability (e.g., RMSD < 2 Å over 100 ns) .

Q. What strategies optimize reaction yields for introducing the N-(2-(pyrazol-1-yl)ethyl) carboxamide moiety?

- Methodology :

- Coupling reagents : Use HATU/DIPEA in DMF for amide bond formation (yield >80%) .

- Byproduct mitigation : Monitor for unreacted thiadiazole-5-carboxylic acid via TLC (Rf = 0.3 in ethyl acetate/hexane) and quench excess reagents with aqueous NaHCO₃ .

Q. How can researchers address inconsistencies in NMR data caused by dynamic effects?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.